molecular formula C10H10N2O2 B13920599 Methyl 2-(3-amino-2-cyanophenyl)acetate

Methyl 2-(3-amino-2-cyanophenyl)acetate

Cat. No.: B13920599
M. Wt: 190.20 g/mol
InChI Key: NHJQJQNMEXBZMM-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-2-cyanophenyl)acetate is an aromatic ester featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a cyano (-CN) group at position 2. The methyl ester moiety (-COOCH₃) enhances lipophilicity and influences metabolic stability. These groups modulate electronic density, solubility, and reactivity, making the compound a candidate for further functionalization or biological evaluation .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 2-(3-amino-2-cyanophenyl)acetate

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9(12)8(7)6-11/h2-4H,5,12H2,1H3

InChI Key

NHJQJQNMEXBZMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C(=CC=C1)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-2-cyanophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the aromatic ring.

    Reduction: Primary amines derived from the cyano group.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-cyanophenyl)acetate involves its interaction with molecular targets and pathways within biological systems. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a versatile intermediate in various biochemical pathways, potentially leading to the formation of bioactive molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural features and properties of Methyl 2-(3-amino-2-cyanophenyl)acetate and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound -NH₂ (3), -CN (2) C₁₀H₉N₂O₂* 189.2 High polarity due to -NH₂/-CN; potential drug intermediate
Methyl 2-(3-amino-2-methoxyphenyl)acetate -NH₂ (3), -OCH₃ (2) C₁₀H₁₃NO₃ 207.2 Methoxy increases lipophilicity; possible metabolic stability
Methyl 2-[(3-cyanophenyl)amino]acetate -NH-(3-CN) C₁₀H₁₀N₂O₂ 190.2 Cyano at meta position; altered electronic effects
Methyl 2-(6-cyanopyridin-2-yl)acetate Pyridine ring, -CN (6) C₉H₈N₂O₂ 176.2 Pyridine enhances basicity; heterocyclic drug design
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HCl -F (3), -CH₃ (2), -NH₂·HCl C₁₀H₁₃ClFNO₂ 239.7 Fluorine improves bioavailability; salt form enhances solubility
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate -Cl (3), -OH C₉H₉ClO₃ 200.6 Hydroxy group enables hydrogen bonding; chlorinated analogs in agrochemicals

*Calculated based on analogous compounds.

Key Differences in Properties and Reactivity

Electronic Effects: The cyano group in the target compound (position 2) is strongly electron-withdrawing, deactivating the aromatic ring toward electrophilic substitution. In contrast, methoxy () is electron-donating, activating the ring for further reactions like nitration or halogenation . Amino groups (electron-donating) in all analogs enhance resonance stabilization but may reduce oxidative stability compared to halogenated derivatives (e.g., ) .

Solubility and Lipophilicity: The hydrochloride salt () exhibits higher aqueous solubility than the free base. The target compound’s cyano group increases polarity, likely reducing logP compared to methoxy or methyl analogs . Pyridine-containing analogs () have basic nitrogen, enabling salt formation and improved solubility in acidic environments .

Biological Relevance: Fluorinated compounds () are common in pharmaceuticals due to enhanced binding affinity and metabolic resistance. The target compound’s cyano group may confer similar advantages but requires toxicity studies . Hydroxy-substituted derivatives () are intermediates in synthesizing β-hydroxy esters, which are precursors for chiral molecules in drug synthesis .

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